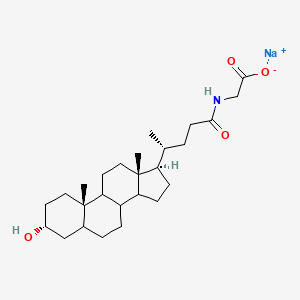

Sodium glycolithocholate

説明

BenchChem offers high-quality Sodium glycolithocholate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium glycolithocholate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H42NNaO4 |

|---|---|

分子量 |

455.6 g/mol |

IUPAC名 |

sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |

InChI |

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |

InChIキー |

LQKBJAKZKFBLIB-DVTCRTTASA-M |

異性体SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |

正規SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |

製品の起源 |

United States |

Comparative Biological Profile: Sodium Glycolithocholate vs. Lithocholic Acid

The following technical guide provides an in-depth comparative analysis of Sodium Glycolithocholate (GLCA-Na) and Lithocholic Acid (LCA), designed for researchers in drug discovery and toxicology.

Technical Whitepaper | Version 2.0

Executive Summary: The Solubility-Potency Paradox

In the study of bile acid signaling, Lithocholic Acid (LCA) and its glycine conjugate, Sodium Glycolithocholate (GLCA-Na) , represent two distinct tools for probing the TGR5 (GPBAR1) and Vitamin D Receptor (VDR) pathways.

While LCA is frequently cited as the most potent endogenous TGR5 agonist (EC₅₀ ~0.53 µM), its utility is severely hampered by its extreme hydrophobicity and cytotoxicity. GLCA-Na, conversely, retains high potency at TGR5 and VDR but possesses a physicochemical profile that allows for reliable, reproducible experimental handling.

Key Takeaway: For biological assays requiring aqueous stability (e.g., microfluidics, long-term cell culture), GLCA-Na is the superior reagent , providing comparable receptor activation without the precipitation artifacts and membrane disruption associated with free LCA.

Physicochemical Foundation

The biological divergence between these two molecules stems from their structure and ionization states. Understanding this is prerequisite to experimental design.

Structural Comparison

| Feature | Lithocholic Acid (LCA) | Sodium Glycolithocholate (GLCA-Na) |

| CAS Registry | 434-13-9 | 24404-83-9 (Free Acid: 474-74-8) |

| Structure | Monohydroxy bile acid (Free acid) | Glycine-conjugated bile salt |

| Molecular Weight | 376.57 g/mol | 455.61 g/mol |

| Water Solubility | Negligible (~5 × 10⁻⁸ M) | High (> 50 mg/mL as Na salt) |

| Critical Micelle Conc. | Low (aggregates easily) | Higher (forms stable micelles) |

| pKa | ~5.0 (Carboxyl) | ~3.9 (Glycine conjugate) |

The "Crystal Artifact" Risk

LCA is notorious for "crashing out" of cell culture media upon dilution from DMSO stocks. These micro-crystals can:

-

Lyse cells via mechanical disruption (false positive toxicity).

-

Scatter light in optical density (OD) assays (false data).

-

Fail to reach the receptor target (false negative potency).

GLCA-Na , being an ionized salt, dissolves directly in aqueous buffers, eliminating these artifacts.

Receptor Pharmacology & Signaling[1][2]

Both molecules act as "Dual-Target" ligands, activating a membrane receptor (TGR5) and a nuclear receptor (VDR).

TGR5 (GPBAR1) Agonism

TGR5 is a Gs-coupled GPCR. Activation leads to cAMP accumulation, triggering anti-inflammatory responses in macrophages and GLP-1 secretion in enteroendocrine L-cells.

-

LCA Potency: EC₅₀ = 0.53 µM (The benchmark endogenous agonist).[1][2][3][4]

-

GLCA Potency: Sub-micromolar (< 1.0 µM). Conjugation (glycine/taurine) generally preserves or slightly enhances TGR5 affinity compared to the free acid structure.

Vitamin D Receptor (VDR) Activation

Unlike most bile acids, LCA and GLCA possess a unique 3D topology that allows them to bind the Vitamin D Receptor. This is an adaptive "feed-forward" detoxification mechanism.

-

Mechanism: Ligand binding

VDR/RXR heterodimerization -

Relevance: This pathway metabolizes the toxic LCA/GLCA into harmless sulfates.

Signaling Pathway Visualization[1]

Figure 1: Dual signaling mechanism. LCA/GLCA activate membrane TGR5 (rapid metabolic effects) and nuclear VDR (delayed detoxification effects).

Toxicology & Pathophysiology

LCA is the most toxic endogenous bile acid. Its accumulation causes cholestasis (bile flow stoppage) and hepatocellular necrosis.

The Sulfation Shield

The toxicity difference lies in the body's ability to excrete them.

-

LCA: Must be hydroxylated (CYP3A) or sulfated (SULT2A1) to become soluble enough for excretion.

-

GLCA: Already conjugated, but still requires sulfation (to form Sulfolithocholylglycine ) to block its toxic membrane effects.

-

Experimental Note: In SULT2A1-deficient cell lines (e.g., some HepG2 clones), both LCA and GLCA will induce rapid apoptosis.

Experimental Protocols (Best Practices)

To ensure data integrity, follow these self-validating protocols.

Preparation of Stock Solutions

| Step | Lithocholic Acid (LCA) | Sodium Glycolithocholate (GLCA-Na) |

| Solvent | 100% DMSO (Anhydrous) | Sterile Water or PBS |

| Concentration | Max 50-100 mM | Max 100-200 mM |

| Dissolution | Requires vortexing; may need warming (37°C). | Dissolves instantly. |

| Storage | -20°C (Protect from light/moisture). | -20°C (Stable). |

| Cell Delivery | Critical: Pre-dilute in serum-free media. Watch for precipitation. Final DMSO < 0.1%. | Add directly to media. No precipitation risk. |

TGR5 cAMP Activity Assay (Workflow)

This protocol validates TGR5 agonism using GLCA-Na to avoid DMSO interference.

-

Cell Seeding: Seed NCI-H716 (GLP-1 secreting) or HEK293-TGR5 cells in 96-well plates (50k cells/well).

-

Starvation: Incubate in serum-free DMEM for 2 hours to reduce basal cAMP.

-

Induction:

-

Prepare GLCA-Na serial dilutions in induction buffer (PBS + 0.5 mM IBMX to inhibit phosphodiesterase).

-

Range: 0.01 µM to 100 µM.

-

-

Incubation: 30 minutes at 37°C. (Short time prevents genomic VDR effects).

-

Lysis & Detection: Lyse cells and quantify cAMP via TR-FRET or ELISA.

-

Validation:

-

Positive Control: INT-777 (Synthetic agonist).[2]

-

Negative Control: Vehicle (PBS).

-

Experimental Decision Matrix

Figure 2: Decision matrix for selecting the appropriate bile acid reagent.

References

-

Sato, H., et al. (2008). Novel potent and selective bile acid derivatives as TGR5 agonists: biological evaluation, structure-activity relationship, and molecular modeling studies. Journal of Medicinal Chemistry. Link

-

Makishima, M., et al. (2002). Vitamin D receptor as an intestinal bile acid sensor.[5] Science. Link

-

Hofmann, A. F. (2004).[6] Detoxification of lithocholic acid, a toxic bile acid: relevance to drug hepatotoxicity. Drug Metabolism Reviews. Link

-

Pols, T. W., et al. (2011). TGR5: a novel therapeutic target for metabolic diseases. Drug Discovery Today. Link

-

Duboc, H., et al. (2014). The bile acid TGR5 membrane receptor: from basic research to clinical application. Digestive and Liver Disease.[7][4] Link

Sources

- 1. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Vitamin D Receptor-Mediated Activities of Cholesterol and Vitamin D Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dysregulated bile acid metabolism as a novel player in gout progression: emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Glycolithocholic Acid Sodium Salt (Na-GLCA)

This technical guide details the physiological mechanisms, experimental applications, and physicochemical properties of Glycolithocholic Acid Sodium Salt (Na-GLCA) .[1][2] It is designed for researchers investigating bile acid signaling, metabolic disorders, and cholestatic liver injury.

Physiological Mechanisms, Signaling Pathways, and Experimental Protocols [2]

Executive Summary

Glycolithocholic acid sodium salt (Na-GLCA) is the glycine-conjugated form of the secondary bile acid, lithocholic acid (LCA).[1][2] While historically categorized primarily as a hepatotoxin involved in the pathogenesis of cholestasis, modern research has repositioned GLCA as a potent, bioactive signaling lipid.

It functions as a high-affinity endogenous agonist for the TGR5 (GPBAR1) receptor, a G-protein-coupled receptor pivotal in regulating energy homeostasis, glucose metabolism, and immune responses.[1][2] Consequently, Na-GLCA is now a critical tool in drug discovery for metabolic syndrome, type 2 diabetes, and hepatic inflammation, while retaining its utility as a model compound for studying bile acid-induced toxicity.[1][2]

Physicochemical Profile & Reconstitution

Critical Note for Researchers: Na-GLCA exhibits amphipathic properties but remains sparingly soluble in neutral aqueous buffers due to its steroid nucleus.[1][2] The sodium salt form improves stability and initial solubilization compared to the free acid, but strict reconstitution protocols are required to prevent precipitation in cell culture media.

Chemical Specifications

| Property | Detail |

| CAS Number | 24404-83-9 |

| Formula | C₂₆H₄₂NNaO₄ |

| Molecular Weight | ~455.61 g/mol |

| Primary Function | TGR5 Agonist, Cholestatic Agent |

| Solubility (DMSO) | ~30–40 mg/mL (Recommended Stock) |

| Solubility (Ethanol) | ~20 mg/mL |

| Aqueous Solubility | < 0.5 mg/mL (Requires pH > 7.2 or carriers) |

Protocol A: Reconstitution & Storage

This protocol ensures a stable stock solution free of micro-precipitates, which can skew assay results.

-

Solvent Selection: Do not attempt to dissolve directly in PBS or water.[1] Use sterile dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

-

Stock Preparation (50 mM):

-

Aliquoting: Divide into 50 µL aliquots in amber microtubes to prevent light degradation.

-

Storage: Store at -20°C (stable for 1 year) or -80°C (stable for 2 years). Avoid freeze-thaw cycles.[1][2]

-

Working Solution: Dilute the DMSO stock at least 1:1000 into pre-warmed (37°C) culture media to achieve micromolar concentrations (e.g., 10–50 µM). Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity.[1]

Physiological Mechanisms

Na-GLCA operates through two distinct biological windows: a physiological signaling window (low concentration) and a pathophysiological toxicity window (high concentration/accumulation).[1][2]

TGR5 (GPBAR1) Agonism

The primary physiological role of GLCA is the activation of the membrane-bound receptor TGR5.[1] Unlike nuclear receptors (FXR), TGR5 initiates rapid non-genomic signaling cascades.[1]

-

Incretin Secretion: In enteroendocrine L-cells, GLCA binds TGR5, triggering cAMP production.[1][2] This closes

channels and opens voltage-gated -

Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation promotes mitochondrial uncoupling and thyroid hormone activation (D2 enzyme), increasing basal metabolic rate.[1][2]

-

Immune Modulation: GLCA signaling in Kupffer cells and macrophages inhibits the NF-

B pathway, reducing the secretion of pro-inflammatory cytokines (TNF-

Skeletal Muscle Hypertrophy

Recent evidence identifies the LCA/GLCA-TGR5 axis as a regulator of muscle mass.[1] TGR5 activation induces the expression of IGF-1 (Insulin-like Growth Factor 1) via the cAMP-PKA-CREB pathway, subsequently activating the Akt/mTOR signaling cascade which drives protein synthesis and hypertrophy.[1][2]

Pathophysiology: Cholestasis & Toxicity

In conditions of biliary obstruction or transporter failure (e.g., BSEP inhibition), GLCA accumulates in hepatocytes.[1]

-

Mechanism: High intracellular GLCA concentrations act as detergents, disrupting mitochondrial membranes and inducing oxidative stress (ROS).[1]

-

Sulfation: The liver attempts to detoxify GLCA via sulfotransferase (SULT2A1) to form Sulfated-GLCA (SGLC).[1][2] Paradoxically, while SGLC is more water-soluble, it can still induce cholestasis if biliary excretion is blocked, leading to "bile infarcts."[1][2]

Visualization of Signaling Pathways

Diagram 1: The TGR5 Signaling Cascade

This diagram illustrates the mechanism by which Na-GLCA drives GLP-1 secretion and anti-inflammatory effects.[2]

Caption: Na-GLCA binds TGR5, triggering a cAMP/PKA cascade that promotes GLP-1 release and suppresses inflammation.[1][2]

Diagram 2: Enterohepatic Metabolism & Toxicity

This diagram maps the lifecycle of GLCA from formation to potential hepatotoxicity.

Caption: Metabolic conversion of CDCA to LCA, conjugation to GLCA, and pathways leading to detoxification or toxicity.[1][2]

Experimental Protocols

Protocol B: In Vitro TGR5 cAMP Activation Assay

Objective: To quantify the potency of Na-GLCA as a TGR5 agonist in a cellular model.[2]

Materials:

-

HEK293 cells stably expressing human TGR5 (GPBAR1).[1]

-

cAMP detection kit (e.g., HTRF or ELISA).[1]

-

IBMX (Phosphodiesterase inhibitor).[1]

Methodology:

-

Seeding: Plate TGR5-HEK293 cells in a 384-well plate (5,000 cells/well) in complete media. Incubate overnight.

-

Starvation: Replace media with serum-free buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C. Causality: IBMX prevents the degradation of cAMP, ensuring the signal measured reflects TGR5 activation only.

-

Treatment: Add Na-GLCA at graded concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control and a positive control (e.g., INT-777).[1][2]

-

Incubation: Incubate for 30–60 minutes at 37°C.

-

Lysis & Detection: Lyse cells and quantify cAMP levels according to the kit manufacturer's instructions.

-

Analysis: Plot log[Concentration] vs. Response to determine the

. Expect an

Protocol C: In Vivo Cholestasis Model (Mouse)

Objective: To utilize GLCA/LCA to induce intrahepatic cholestasis for studying liver injury.[1]

Methodology:

-

Animal Model: C57BL/6 mice (Male, 8–10 weeks).

-

Dosing: Administer Na-GLCA (or LCA) via diet (0.5% to 1.0% w/w) or daily gavage (100 mg/kg).[1][2]

-

Duration: 4 to 7 days.

-

Endpoints:

References

-

Pols, T. W., et al. (2011).[1] "TGR5: Insights into the Structure, Function and Physiological Role of a Bile Acid G-protein-coupled Receptor."[1][2] Current Molecular Pharmacology.

-

Sasaki, T., et al. (2018).[1] "Lithocholic Acid Derivatives Act as Potent TGR5 Agonists to Stimulate GLP-1 Secretion."[1][2][3] Journal of Medicinal Chemistry. [1][2]

-

Hofmann, A. F. (2004).[1][3] "Detoxification of Lithocholic Acid, a Toxic Bile Acid: Relevance to Drug Hepatotoxicity." Drug Metabolism Reviews.

-

Perino, A., & Schoonjans, K. (2015).[1] "TGR5 as a Target for the Treatment of Metabolic Diseases." Expert Opinion on Therapeutic Targets.

-

Cayman Chemical. "Glycolithocholic Acid (sodium salt) Product Information & Safety Data." Cayman Chemical Product Database.

Sources

- 1. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]

- 2. CAS 474-74-8: Glycolithocholic acid | CymitQuimica [cymitquimica.com]

- 3. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]

Sodium Glycolithocholate: TGR5 Agonist Potency & Experimental Profiling

Topic: Sodium Glycolithocholate GPCR TGR5 Agonist Potency Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Sodium glycolithocholate (Na-GLC) is the sodium salt of the glycine-conjugated form of lithocholic acid (LCA). As a secondary bile acid derivative, it functions as a potent endogenous agonist for the Takeda G protein-coupled receptor 5 (TGR5) , also known as GPBAR1. While LCA is recognized as the most potent natural ligand for TGR5, its high hydrophobicity and cytotoxicity limit its utility in certain experimental contexts. Na-GLC offers a modified solubility profile while retaining significant agonistic activity, making it a critical tool compound for investigating metabolic signaling pathways, particularly the cAMP-PKA-CREB axis and GLP-1 secretion in enteroendocrine L-cells.

This guide provides a rigorous technical analysis of Na-GLC’s potency relative to other bile acids, details the structural basis of its receptor interaction, and outlines self-validating protocols for quantifying its activity in vitro.

Pharmacological Profile & Mechanism[1][2][3]

Mechanism of Action

TGR5 is a G

The downstream effects are bifurcated:

-

PKA Pathway: cAMP activates Protein Kinase A (PKA), which phosphorylates CREB (cAMP response element-binding protein), driving gene transcription (e.g., Proglucagon).

-

Epac Pathway: cAMP activates Epac (Exchange protein directly activated by cAMP), which mobilizes intracellular

and facilitates vesicle exocytosis (GLP-1 release).

Potency Data & Comparative Analysis

The potency of bile acids at TGR5 is strictly governed by the hydrophobicity of the steroid nucleus and the nature of the C-24 conjugation.

Rank Order of Potency (Natural Agonists):

While Lithocholic Acid (LCA) is often cited as the reference agonist (

Table 1: Comparative Potency of TGR5 Agonists

| Compound | Type | EC50 (hTGR5) | Physiological Relevance |

| INT-777 | Synthetic | ~0.03 µM | High (Research Tool) |

| Taurolithocholic Acid (TLCA) | Natural Conjugate | 0.29 - 0.33 µM | High (Endogenous) |

| Lithocholic Acid (LCA) | Natural Free Acid | 0.53 - 0.58 µM | High (Toxic at high conc.) |

| Sodium Glycolithocholate (Na-GLC) | Natural Conjugate | 0.80 - 2.0 µM * | Moderate (Endogenous) |

| Deoxycholic Acid (DCA) | Natural Free Acid | ~1.0 µM | High (Secondary BA) |

| Chenodeoxycholic Acid (CDCA) | Natural Free Acid | ~4.4 µM | Primary BA |

*Note: EC50 values are assay-dependent (e.g., TR-FRET vs. Luciferase) and cell-line dependent (HEK293 vs. CHO). The range provided for Na-GLC is inferred from relative potency studies placing it slightly below LCA/TLCA.

Structure-Activity Relationship (SAR)

The high potency of Na-GLC is driven by the hydrophobic interaction of the steroid core with the TGR5 binding pocket.

-

Steroid Nucleus: The cis-A/B ring junction (5

-configuration) is essential for optimal binding. -

Hydroxyl Groups: Monohydroxylation at C-3 (

) is preferred. Additional hydroxyl groups (as in Cholic Acid) disrupt hydrophobic packing, drastically reducing potency (EC50 shifts from ~0.5 µM to >7 µM). -

Conjugation (Glycine vs. Taurine): The anionic head group interacts with specific residues in the receptor's extracellular loop. Taurine's sulfonate is often preferred over glycine's carboxylate for maximal affinity, but both are active.

Signaling Pathway Visualization

The following diagram illustrates the signal transduction cascade initiated by Sodium Glycolithocholate binding to TGR5.

Caption: TGR5 signal transduction pathway showing dual activation of PKA and Epac axes leading to GLP-1 secretion.

Experimental Framework

Solubility & Preparation

One of the primary advantages of Sodium Glycolithocholate over the free acid (LCA) is its improved solubility in aqueous buffers, although it remains hydrophobic.

-

Stock Solution: Dissolve Na-GLC in 100% DMSO to create a 10-50 mM stock. Avoid aqueous buffers for the master stock to prevent precipitation.

-

Working Solution: Dilute the DMSO stock into pre-warmed (

) assay buffer (e.g., HBSS + 0.1% BSA). -

Critical Control: The final DMSO concentration in the cell assay must be

(ideally

Protocol A: TR-FRET cAMP Assay (Potency Screening)

This assay measures the accumulation of cAMP using Time-Resolved Fluorescence Resonance Energy Transfer. It is the industry standard for determining EC50.

Reagents:

-

HEK293 cells stably overexpressing hTGR5.

-

TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

-

IBMIB (Phosphodiesterase inhibitor).

Step-by-Step Workflow:

-

Cell Seeding: Harvest HEK293-hTGR5 cells and resuspend in stimulation buffer containing 0.5 mM IBMX . Seed 5,000 cells/well in a 384-well low-volume white plate.

-

Compound Addition: Add Na-GLC in a dose-response series (e.g., 10-point serial dilution from

down to-

Self-Validation: Include a reference agonist (e.g., TLCA or INT-777) on the same plate to normalize

.

-

-

Incubation: Incubate for 30 minutes at Room Temperature . (Short incubation prevents receptor desensitization feedback).

-

Detection: Add the cAMP-d2 antibody and the Cryptate-labeled anti-cAMP antibody.

-

Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

-

Analysis: Plot the FRET ratio (665/615) against log[Na-GLC]. Fit to a sigmoidal dose-response curve to calculate EC50.

Protocol B: Luciferase Reporter Assay (Transcriptional Activity)

This assay validates the downstream genomic effects (CREB pathway).

Reagents:

-

CHO or HEK293 cells transiently transfected with:

-

TGR5 expression vector.

-

CRE-Luciferase reporter vector (cAMP Response Element).

-

Step-by-Step Workflow:

-

Transfection: Transfect cells 24 hours prior to the assay.

-

Starvation: Serum-starve cells for 4-6 hours to reduce basal background.

-

Stimulation: Treat cells with Na-GLC (10 µM is a standard saturating dose for screening) for 4-6 hours .

-

Lysis & Detection: Add Luciferase substrate reagent (e.g., Bright-Glo).

-

Read: Measure luminescence.

-

Normalization: Normalize to a co-transfected Renilla luciferase or total protein to correct for well-to-well transfection variability.

Safety & Toxicology Notes

While Sodium Glycolithocholate is a valuable tool, researchers must be aware of the inherent toxicity of lithocholic acid derivatives.

-

Cytotoxicity: LCA and its conjugates are known to be cholestatic and can induce apoptosis in hepatocytes at high concentrations (

). -

Assay Window: Ensure your EC50 determination is performed within a non-toxic window. Perform an MTT or ATP-depletion cytotoxicity assay in parallel if working with sensitive cell lines (e.g., HepG2).

-

Handling: Na-GLC is a fine powder; avoid inhalation. Standard PPE (gloves, goggles) is required.

References

-

The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target. Source: Duboc, H., et al. (2014). Biochimie. URL:[Link]

-

TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway. Source: Kumar, D. P., et al. (2016). Diabetes.[3] URL:[Link]

-

Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies. Source: Sato, H., et al. (2008). Journal of Medicinal Chemistry. URL:[Link]

-

Mechanism of action of the bile acid receptor TGR5 in obesity. Source: Guo, C., et al. (2016). Acta Pharmaceutica Sinica B. URL:[Link]

-

Probing the Binding Site of Bile Acids in TGR5. Source: D'Amore, C., et al. (2014). Molecular Pharmaceutics. URL:[Link]

Sources

Metabolic Stability of Sodium Glycolithocholate in Gut Microbiota

Executive Summary

Sodium glycolithocholate (Na-GLC) is a conjugated secondary bile salt increasingly utilized in drug development as a permeation enhancer for oral macromolecular delivery (e.g., insulin, GLP-1 analogs). However, its utility is strictly limited by its metabolic instability in the gastrointestinal (GI) tract.

The core challenge is the rapid deconjugation of Na-GLC by Bile Salt Hydrolase (BSH) enzymes, which are abundantly expressed by commensal gut microbiota. This enzymatic hydrolysis cleaves the glycine moiety, yielding Lithocholic Acid (LCA)—a highly hydrophobic and potentially toxic metabolite.

This guide provides a rigorous technical framework for assessing the metabolic stability of Na-GLC. It details the mechanistic pathways, validates a standardized in vitro fecal stability protocol, and offers analytical strategies to quantify degradation kinetics (

Mechanistic Foundation: The BSH Pathway[1]

Understanding the specific degradation pathway is a prerequisite for designing stability assays. Na-GLC does not degrade randomly; it is a specific substrate for bacterial hydrolases.

The Hydrolysis Reaction

The primary metabolic event is the hydrolysis of the C-24 N-acyl amide bond linking the steroid nucleus (lithocholic acid) to the amino acid (glycine).

-

Substrate Specificity: BSH enzymes generally exhibit a kinetic preference for glycine-conjugated bile acids (like Na-GLC) over taurine conjugates due to steric hindrance in the taurine moiety.

-

Key Bacterial Genera: Bacteroides (e.g., B. ovatus), Clostridium, Lactobacillus, Bifidobacterium, and Enterococcus.

Pathway Visualization

The following diagram illustrates the degradation pathway and the downstream physicochemical consequences (precipitation of LCA).

Figure 1: Enzymatic hydrolysis of Sodium Glycolithocholate by gut microbiota BSH, leading to the formation of insoluble Lithocholic Acid.

Experimental Framework: In Vitro Fecal Stability Assay

The "Gold Standard" for assessing gut stability is the Anaerobic Fecal Homogenate Assay . Simple enzymatic assays (using purified BSH) fail to capture the complexity of the microbial community and inter-individual variability.

Protocol Design Principles (E-E-A-T)

-

Causality: We use fresh fecal homogenates to mimic the in vivo colonic environment where BSH activity is highest.

-

Self-Validation: The protocol includes a sterile control (heat-inactivated feces) to distinguish enzymatic degradation from chemical instability.

-

Anaerobiosis: BSH-producing bacteria are obligate anaerobes; oxygen exposure alters their metabolic profile.

Step-by-Step Methodology

Materials Required:

-

Matrix: Fresh human or preclinical species (rat/dog) feces.[3]

-

Buffer: Phosphate Buffered Saline (PBS), pH 6.8, pre-reduced (anaerobic).

-

Test Compound: Sodium Glycolithocholate (10 mM stock in DMSO).

-

Internal Standard (IS): d4-Glycolithocholate or d4-Lithocholic Acid.

-

Equipment: Anaerobic chamber (nitrogen/hydrogen mix), bead beater.

Workflow:

-

Fecal Slurry Preparation (Time: 0-30 min):

-

Transfer fresh feces into the anaerobic chamber immediately post-collection.

-

Dilute feces 1:10 (w/v) in pre-reduced PBS.

-

Homogenize using a bead beater (2 cycles, 30s) or stomacher to release intracellular enzymes.

-

Filter through sterile gauze to remove particulate matter.

-

-

Pre-Incubation:

-

Aliquot the slurry into 96-well deep plates or microcentrifuge tubes.

-

Pre-incubate at 37°C for 15 minutes to equilibrate metabolic activity.

-

-

Reaction Initiation (T=0):

-

Spike Na-GLC into the slurry to a final concentration of 10 µM (physiologically relevant for kinetic assessment).

-

Control: Spike Na-GLC into heat-inactivated slurry (boiled for 10 min) to assess chemical stability.

-

-

Sampling (Kinetic Timepoints):

-

Harvest samples at T = 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately transfer 50 µL of reaction mixture into 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops enzymatic activity.

-

-

Sample Processing:

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4,000 x g for 20 minutes at 4°C.

-

Transfer supernatant to LC-vials for analysis.

-

Analytical Workflow Visualization

Figure 2: Standardized workflow for assessing metabolic stability of Na-GLC in fecal homogenates.

Data Analysis & Interpretation

Quantitative Metrics

Data from LC-MS/MS (peak area ratios of Na-GLC/Internal Standard) should be plotted as % Remaining vs. Time .

| Parameter | Definition | Calculation Formula |

| Depletion Rate Constant ( | Slope of | |

| Half-Life (min) | ||

| Intrinsic Clearance ( |

Interpreting Results[4]

-

High Stability:

remaining after 120 mins. (Rare for glycine conjugates in feces). -

Moderate Stability:

mins. -

Low Stability:

mins. (Common for Na-GLC in human feces).

Critical Note: If the formation of LCA (metabolite) does not stoichiometrically match the loss of Na-GLC, consider adsorption to fecal solids. LCA is extremely lipophilic and may bind to bacterial cell walls, requiring organic solvent extraction (e.g., Ethyl Acetate) for full recovery.

Implications for Drug Development[5]

The instability of Na-GLC impacts its function as a permeation enhancer. If Na-GLC is degraded to LCA before it reaches the absorption site (e.g., jejunum or ileum), two failure modes occur:

-

Loss of Efficacy: LCA lacks the surfactant properties required to open tight junctions effectively compared to Na-GLC.

-

Toxicity: High localized concentrations of LCA are cytotoxic and pro-inflammatory.

Mitigation Strategies:

-

Enzyme Inhibitors: Co-formulation with broad-spectrum BSH inhibitors (though clinical safety is unproven).

-

Site-Specific Delivery: Enteric coating to release Na-GLC in the proximal small intestine (lower bacterial load) rather than the distal ileum/colon (high BSH activity).

References

-

Ridlon, J. M., et al. (2006). "Bile salt biotransformations by human intestinal bacteria." Journal of Lipid Research.[4] Link

-

Begley, M., et al. (2006). "The interaction between bacteria and bile."[5][6][7][8] FEMS Microbiology Reviews. Link

-

Jones, B. V., et al. (2008). "Functional and comparative metagenomic analysis of bile salt hydrolase activity in the human gut microbiome." Proceedings of the National Academy of Sciences. Link

-

Pavlović, N., et al. (2012). "Permeation enhancement strategies for oral drug delivery." Expert Opinion on Drug Delivery. Link

-

Gérard, P. (2013). "Metabolism of cholesterol and bile acids by the gut microbiota."[9] Pathogens. Link

Sources

- 1. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile salt hydrolases: Structure and function, substrate preference, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of bile salts by human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of bile salts by human intestinal bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. qeios.com [qeios.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]

Sodium glycolithocholate critical micelle concentration (CMC) determination

Application Note: Determination of Critical Micelle Concentration (CMC) for Sodium Glycolithocholate (NaGLC)

Abstract

Sodium Glycolithocholate (NaGLC) is a mono-hydroxy bile salt conjugate implicated in cholestatic liver injury and drug solubilization studies. Unlike tri-hydroxy (e.g., Na-Cholate) or di-hydroxy (e.g., Na-Deoxycholate) bile salts, NaGLC exhibits extreme hydrophobicity, resulting in a significantly lower Critical Micelle Concentration (CMC) and complex aggregation behavior. This guide details the thermodynamic and spectroscopic determination of NaGLC CMC. Due to its propensity for precipitation and stepwise aggregation (primary vs. secondary micelles), we recommend a multi-method approach: Pyrene Fluorescence Probe (primary method for sensitivity) and Isothermal Titration Calorimetry (ITC) (for thermodynamic validation).

Theoretical Background

The Bile Salt Micellization Anomaly

Standard surfactants (e.g., SDS) aggregate cooperatively at a sharp CMC. Bile salts, however, possess a rigid steroid backbone with a hydrophobic convex face and a hydrophilic concave face. This structure leads to:

-

Stepwise Aggregation: Formation of primary aggregates (dimers/tetramers) driven by hydrophobic back-to-back stacking, followed by secondary micelles (hydrogen-bonded clusters).

-

Broad CMC Transitions: The transition occurs over a concentration range rather than a single point.

-

Hydrophobicity Trend:

-

Tri-OH (Cholate): CMC ~12–16 mM

-

Di-OH (Deoxycholate): CMC ~2–6 mM

-

Mono-OH (Glycolithocholate): CMC < 1.0 mM (High Hydrophobicity)

-

Critical Consideration for NaGLC: NaGLC has a high Krafft point and low solubility at neutral pH. Experiments must often be conducted at pH > 8.0 or with precise temperature control (> 25°C) to distinguish micellization from precipitation.

Thermodynamic Parameters

Micellization is entropy-driven (

Experimental Strategy & Workflow

We employ a "Self-Validating" dual-method workflow to ensure accuracy.

Figure 1: Strategic workflow for determining Bile Salt CMC, prioritizing solubility verification due to NaGLC's hydrophobic nature.

Protocol 1: Pyrene Fluorescence Probe Method (High Sensitivity)

Principle: Pyrene is a hydrophobic fluorescent probe. Its emission spectrum has five vibronic peaks. The ratio of the first (

-

In Water:

-

In Micelles (Hydrophobic):

-

CMC Determination: The inflection point of the

vs. concentration plot.

Materials

-

NaGLC Stock: 10 mM in 10 mM Phosphate Buffer, pH 8.0 (Filtered 0.22 µm).

-

Pyrene Stock: 1 mM in Ethanol (Store in dark, -20°C).

-

Buffer: 10 mM Phosphate Buffer, pH 8.0 (matches NaGLC solvent).

Procedure

-

Pyrene Thin Film Preparation:

-

Aliquot 10 µL of Pyrene stock into 15 separate glass vials.

-

Evaporate ethanol under a gentle stream of

gas. Crucial: Ensure no ethanol remains, as it acts as a cosolvent.

-

-

Sample Preparation:

-

Prepare a dilution series of NaGLC ranging from 0.01 mM to 5.0 mM (e.g., 0.01, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0 mM).

-

Add 2.0 mL of each NaGLC concentration to the vials containing the pyrene film.

-

Final Pyrene concentration: ~0.5 µM (must be

CMC).

-

-

Equilibration:

-

Sonicate for 10 mins in a bath sonicator.

-

Incubate in the dark at 25°C for 12 hours (shaking) to ensure equilibrium.

-

-

Measurement:

-

Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or Cary Eclipse).

-

Excitation: 335 nm (Slit 2.5 nm).

-

Emission Scan: 350–450 nm (Slit 2.5 nm).

-

Scan Speed: 240 nm/min.

-

Data Analysis

-

Extract intensity values at 373 nm (

) and 384 nm ( -

Calculate Ratio

. -

Plot

vs. -

Fit: Use a Boltzmann Sigmoidal fit. The CMC is the center of the sigmoidal transition (

).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: Measures the heat of demicellization. When a concentrated micellar solution is injected into a buffer, micelles break apart (endothermic) until the cell concentration reaches the CMC.

Materials

-

Syringe Solution: 10 mM NaGLC in Buffer (pH 8.0). Must be > 10x expected CMC.

-

Cell Solution: Buffer only (pH 8.0).

Procedure

-

Degassing: Degas both solutions for 10 mins at 23°C (slightly below run temp).

-

Instrument Setup (e.g., MicroCal PEAQ-ITC):

-

Temperature: 25°C.

-

Reference Power: 10 µcal/s.

-

Stirring: 750 rpm.

-

-

Injection Schedule:

-

Initial Injection: 0.4 µL (discard data point).

-

Subsequent Injections: 19 x 2.0 µL.

-

Spacing: 150 seconds between injections.

-

Data Analysis

-

Integrate heat peaks to get enthalpy per mole of injectant (

). -

Plot

vs. Cell Concentration. -

Curve Interpretation:

-

Region 1 (Below CMC): Large endothermic peaks (demicellization).

-

Region 2 (Transition): Sharp decrease in heat magnitude.

-

Region 3 (Above CMC): Small heats of dilution (micelle-to-micelle dilution).

-

-

Calculation: The CMC is the inflection point of the first derivative of the enthalpy curve (

).

Figure 2: Thermodynamic logic of ITC demicellization experiment.

Comparative Data & Troubleshooting

| Parameter | Method | Expected Result (NaGLC) | Troubleshooting |

| Sensitivity | Fluorescence | High (detects < 0.1 mM) | If no transition, check Pyrene solubility or NaGLC purity. |

| Thermodynamics | ITC | Medium (requires | If peaks are small, increase syringe concentration or Temp. |

| Solubility | Turbidity (A450) | N/A | If A450 > 0.1, sample is precipitating. Increase pH to 9.0. |

Important Note on NaGLC Values: While literature values vary based on ionic strength, NaGLC typically exhibits a CMC in the range of 0.2 – 0.8 mM (in 0.15 M Na+, pH 8.0). This is significantly lower than Sodium Cholate (~14 mM).

References

-

Hofmann, A. F. (1999). The continuing importance of bile acids in liver and intestinal disease.[2] Archives of Internal Medicine, 159(22), 2647-2658. Link

-

Roda, A., et al. (1983). Physico-chemical properties of bile acids and their relationship to biological properties. Hepatology, 3(6), 1055-1061. Link

-

Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044. Link

-

Coello, A., et al. (1996). Aggregation behavior of bile salts in aqueous solution. Journal of Pharmaceutical Sciences, 85(1), 9-15. Link

-

Matsuoka, K., & Moroi, Y. (2002). Micelle formation of sodium deoxycholate and sodium ursodeoxycholate.[3][4] Biochimica et Biophysica Acta (BBA), 1580(2-3), 189-199. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Micelle formation of sodium chenodeoxycholate and solubilization into the micelles: comparison with other unconjugated bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Improving sodium glycolithocholate solubility in aqueous buffers

Welcome to the Advanced Formulation Support Portal. Topic: Optimization of Sodium Glycolithocholate (Na-GLC) Solubility in Aqueous Systems.

Module 1: The Core Challenge (Root Cause Analysis)

Before attempting a protocol, it is critical to understand why Sodium Glycolithocholate (Na-GLC) fails in standard buffers.[1] Unlike Sodium Cholate (which dissolves easily), Na-GLC is a monohydroxy bile salt.[1]

-

Hydrophobicity: It possesses only one hydroxyl group at the C3 position, making it the most hydrophobic of the common bile salts.

-

The Gelation Trap: Na-GLC has a high tendency to form viscous gels or precipitate rather than stable micelles, especially at neutral pH.[2] This occurs because its Critical Micelle Concentration (CMC) is extremely low (~2–3 mM), but its monomeric solubility is even lower.[1]

-

Krafft Point Sensitivity: The temperature at which the solubility of the monomer equals the CMC (Krafft point) is significantly higher for lithocholate derivatives. Below this temperature, you are fighting thermodynamics: the crystal form is more stable than the solution.

Module 2: Solubility Decision Matrix

Use this logic flow to select the correct protocol for your specific application.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.[1]

Module 3: Validated Protocols

Protocol A: The Solvent Pre-Dissolution Method (Gold Standard)

Recommended for: Enzymatic assays, High Throughput Screening (HTS), and robust cell lines.[1]

The Logic: Na-GLC is soluble in organic solvents at high concentrations (>20 mg/mL).[1] By dissolving it here first, you bypass the kinetic energy barrier required to break the crystal lattice.[2]

-

Prepare Stock: Dissolve Na-GLC in 100% DMSO or Dimethylformamide (DMF) to a concentration of 10–20 mM .[1][2] Vortex until completely clear.[1][2]

-

Prepare Buffer: Warm your aqueous buffer (e.g., PBS, pH 7.4) to 37°C .[1][2][3][4]

-

The Dropwise Dilution: While stirring the buffer rapidly on a magnetic plate, add the organic stock dropwise.[2]

-

Critical Limit: Do not exceed 1–2% v/v final organic concentration, or the Na-GLC may precipitate due to the "co-solvent shock" effect.[2]

-

-

Validation: The solution should remain clear. If turbidity appears immediately, your final concentration is likely above the solubility limit for that specific pH.[2]

Protocol B: The High-pH Heat Shock Method (Aqueous Only)

Recommended for: Systems where organic solvents are strictly prohibited.[1]

The Logic: Ionization is your friend.[2] By raising the pH well above the pKa (approx 4–5), you fully ionize the carboxyl group. Heat provides the energy to disrupt intermolecular hydrogen bonding.[2]

| Parameter | Specification |

| Initial Solvent | Ultrapure Water (Milli-Q) |

| pH Adjuster | 1.0 M NaOH |

| Temperature | 45°C – 50°C |

-

Slurry Formation: Suspend the Na-GLC powder in water (not buffer yet).[1][2] It will look cloudy.[1][2]

-

Alkaline Shift: Add 1.0 M NaOH dropwise while monitoring pH. Aim for pH 9.0 – 10.0 .

-

Thermal Activation: Heat the solution to 45–50°C with stirring. The solution should turn clear as micelles form.[2]

-

Buffer Integration: Slowly add concentrated buffer stock (e.g., 10x PBS) to bring the ionic strength up.[1]

-

Final Adjustment: Carefully lower the pH to your target (e.g., 7.4) using dilute HCl.[1][2]

Protocol C: The Mixed Micelle "Trojan Horse"

Recommended for: High concentration requirements (>5 mM) or physiological simulation.[1]

The Logic: Pure Na-GLC micelles are unstable.[2] By adding a hydrophilic bile salt (like Sodium Taurocholate) or a phospholipid, you create mixed micelles where the Na-GLC is intercalated and stabilized by the more soluble partner.

-

Ratio: Mix Na-GLC with Sodium Taurocholate (Na-TC) in a 1:10 molar ratio (1 part GLC : 10 parts TC).

-

Dissolution: The mixture will dissolve readily in standard buffers at room temperature because the Na-TC drives the micellization process.[2]

Module 4: Quantitative Data & Reference Tables

Table 1: Solubility Limits & Parameters

| Parameter | Value | Notes |

| CMC (Pure) | ~2 – 3 mM | Very low; aggregates form easily.[1][2] |

| pKa (Approx) | 3.9 – 4.5 | Precipitation often occurs at pH < 6.0 due to local saturation.[1][2] |

| Max Solubility (Aq) | < 0.5 mg/mL | In pure PBS (pH 7.[1][2][5]2) without co-solvents.[1][2] |

| Max Solubility (Org) | ~20–30 mg/mL | In DMSO, DMF, or Ethanol.[1][2][5] |

Module 5: Troubleshooting & FAQs

Q1: My solution was clear, but it turned into a jelly-like substance after 1 hour. Why?

-

Diagnosis: You encountered gelation kinetics . Na-GLC forms helical aggregates that entangle over time.[1][2]

-

Fix: This is time-dependent. Prepare the solution immediately before use.[2] Do not store 1x aqueous solutions at 4°C, as cold temperatures accelerate gelation (reverse Krafft point effect).[1][2]

Q2: Can I autoclave Na-GLC solutions?

-

Answer: No. Autoclaving can cause chemical hydrolysis of the glycine bond (deconjugation), releasing toxic Lithocholic Acid (LCA), which is completely insoluble.[1] Use 0.22 µm filtration for sterilization.[1][2]

Q3: I need pH 6.5 for my assay. Is this possible?

-

Answer: Extremely difficult with pure Na-GLC. At pH 6.5, you are approaching the protonation state where the molecule becomes insoluble.[2]

-

Workaround: You must use Protocol C (Mixed Micelles) .[1][2] The presence of Na-Taurocholate or POPC lipids will shift the apparent pKa and keep the GLC soluble at lower pH.

References

-

Hofmann, A. F., & Mysels, K. J. (1992).[1][2] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. Journal of Lipid Research, 33(5), 617-626.[1][2]

-

Cayman Chemical. (2023).[1][2] Glycolithocholic Acid Product Information & Solubility Data. Cayman Chemical Technical Data Sheet.

-

Roda, A., et al. (1983).[1][2] Physico-chemical properties of bile acids and their relationship to biological activity. Archives of Toxicology, 53(3), 159-173.[1]

-

Carey, M. C., & Small, D. M. (1972).[1][2] Micelle formation by bile salts.[1][2][6][7] Physical-chemical and thermodynamic considerations. Archives of Internal Medicine, 130(4), 506-527.[1]

Sources

Technical Support Center: Sodium Glycolithocholate (SGLC) Stability at Varying pH Levels

Welcome to the technical support center for Sodium Glycolithocholate (SGLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving SGLC, with a specific focus on its stability across a range of pH conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental outcomes.

Introduction: Why pH Matters for SGLC Integrity

Sodium glycolithocholate is a glycine-conjugated secondary bile salt. Its molecular structure, featuring a rigid steroidal backbone and an amide linkage, makes it susceptible to chemical degradation, particularly through hydrolysis. The pH of the aqueous environment is a critical factor governing the rate and pathway of this degradation. Understanding the pH-dependent stability of SGLC is paramount for accurate experimental design in various applications, including drug formulation, toxicology studies, and metabolic research. Deviations in pH can lead to the formation of degradation products, altering the compound's physicochemical and biological properties, and ultimately compromising the validity of your results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the challenges associated with SGLC stability.

Part 1: Frequently Asked Questions (FAQs) on SGLC Stability

Q1: What are the primary degradation pathways for Sodium Glycolithocholate in aqueous solutions?

A1: The principal chemical degradation pathway for SGLC in aqueous solution is the hydrolysis of the amide bond that links the lithocholic acid steroid nucleus to the glycine moiety.[1][2][3] This reaction is susceptible to both acid and base catalysis, yielding lithocholic acid and glycine as the primary degradation products. Under oxidative stress conditions, modification of the steroid nucleus can also occur.[4][5]

Q2: How does the pH of my solution affect the stability of SGLC?

A2: The stability of SGLC is significantly influenced by pH. The amide bond is generally most stable at a neutral or near-neutral pH. Under strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions, the rate of hydrolysis increases substantially.[6][7]

-

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond is a primary concern. The reaction rate generally increases as the pH decreases.[6]

-

Neutral Conditions (pH 6-8): SGLC exhibits its maximum stability in this range. For most applications, maintaining a pH within this window is recommended for short-term experiments.

-

Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis of the amide bond becomes significant. The degradation rate increases with rising pH.[2][8]

Q3: I'm having trouble dissolving SGLC in my aqueous buffer. Is this related to pH?

A3: Yes, solubility is pH-dependent. Glycolithocholic acid, the conjugate acid of SGLC, is sparingly soluble in aqueous buffers.[9] The pKa of the glycine-conjugated bile acid is approximately 3.9.[10]

-

At a pH below its pKa (e.g., in acidic buffers), a significant portion of the molecule will be in its less soluble, protonated (acid) form, leading to precipitation.

-

At a pH above its pKa (neutral to alkaline), SGLC will be in its more soluble, deprotonated (salt) form.

Troubleshooting Tip: For maximum solubility in aqueous buffers, it is recommended to first dissolve the SGLC in an organic solvent such as DMSO or ethanol, and then dilute it with the aqueous buffer of choice.[9] Be mindful of the final concentration of the organic solvent in your experiment, as it may impact your biological system.

Q4: What is the Critical Micelle Concentration (CMC) of SGLC and how does pH affect it?

Part 2: Troubleshooting Guide for SGLC Stability Studies

This section provides practical guidance for identifying and resolving common issues encountered during the analysis of SGLC stability.

| Observed Problem | Potential Cause | Recommended Action & Rationale |

| Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). | SGLC degradation due to inappropriate pH of the mobile phase or sample diluent. | 1. Analyze a freshly prepared SGLC standard to confirm its purity. 2. Check the pH of your mobile phase and sample diluent. A pH outside the optimal stability range (pH 6-8) can cause on-column or in-vial degradation. 3. Identify the degradation product. The primary degradation product, lithocholic acid, will have a different retention time. Use a lithocholic acid standard to confirm its identity. |

| Loss of SGLC concentration over time in my stock solution. | Hydrolysis due to storage in an acidic or alkaline buffer. | 1. Prepare stock solutions in a buffer with a pH between 6.8 and 7.4. 2. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles. 3. Consider preparing fresh solutions for each experiment, especially for sensitive applications. Aqueous solutions of SGLC are not recommended to be stored for more than one day.[9] |

| Precipitation in my SGLC-containing medium during an experiment. | The pH of the medium has shifted to a more acidic value, causing the SGLC to convert to its less soluble free acid form. | 1. Measure the pH of the medium. 2. Ensure your experimental medium is adequately buffered to resist pH changes. 3. If precipitation occurs, you may need to adjust the initial pH of your SGLC stock solution or the final pH of the experimental medium. |

| Inconsistent biological activity in my cell-based assay. | Degradation of SGLC into lithocholic acid, which may have different biological effects or toxicity. | 1. Perform a stability check of SGLC in your cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. 2. Analyze samples at different time points using a stability-indicating analytical method (see Part 3) to quantify the remaining SGLC and the formation of lithocholic acid. |

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of SGLC under pH Stress

This protocol outlines a systematic approach to investigate the stability of SGLC at different pH values, in accordance with ICH guidelines for forced degradation studies.[15][16] The goal is to achieve 5-20% degradation to identify potential degradation products and establish a degradation profile.

Objective: To determine the degradation kinetics of SGLC under acidic and alkaline conditions.

Methodology:

-

Preparation of SGLC Stock Solution:

-

Accurately weigh SGLC and dissolve it in a suitable solvent (e.g., methanol or a 1:1 mixture of DMF:PBS) to a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the SGLC stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the SGLC stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw samples at the same time points as the acid hydrolysis experiment.

-

Immediately neutralize the samples with an equivalent amount of 0.1 M HCl.

-

-

Control Sample:

-

Incubate an aliquot of the SGLC stock solution in the sample diluent (without acid or base) under the same temperature conditions.

-

-

-

Sample Analysis:

-

Analyze all samples (including the t=0 sample) using a validated stability-indicating HPLC method (see Protocol 2).

-

-

Data Analysis:

-

Calculate the percentage of SGLC remaining at each time point relative to the t=0 sample.

-

Plot the percentage of SGLC remaining versus time for each condition.

-

Identify and quantify the major degradation products.

-

Protocol 2: Stability-Indicating HPLC-UV Method for SGLC

Objective: To develop an HPLC method capable of separating and quantifying SGLC from its primary degradation product, lithocholic acid.

Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for steroid-like molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures protonation of the carboxyl group for better retention and peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | Start with a lower percentage of B, and gradually increase to elute the more hydrophobic degradation product (lithocholic acid). A typical gradient might be 30-90% B over 15 minutes. | Gradient elution is necessary to separate SGLC from the more hydrophobic lithocholic acid. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | 205 nm | Bile acids have a weak chromophore and typically show absorbance at low UV wavelengths. |

| Injection Volume | 10 µL | Adjust as needed based on concentration and detector sensitivity. |

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Part 4: Visualizations

Diagram 1: SGLC Degradation Pathway

Caption: Primary degradation pathway of Sodium Glycolithocholate via amide hydrolysis.

Diagram 2: Experimental Workflow for pH Stability Study

Caption: Workflow for conducting a forced degradation study of SGLC at varying pH.

References

-

JOCPR. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

- Moreno, A., et al. (2010).

- Molecules. (2019). Absorption-Enhancing Effects of Bile Salts. PMC.

- Galantini, L., et al. (2020). Physiology and Physical Chemistry of Bile Acids. PMC.

- Molecules. (2019). Oxidation of Sodium Deoxycholate Catalyzed by Gold Nanoparticles and Chiral Recognition Performances of Bile Salt Micelles. PubMed.

- Journal of the American Chemical Society. (2007). Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy. PMC.

-

PubChem. (n.d.). Glycolithocholic Acid. Retrieved from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2012).

- Journal of Proteome Research. (2018).

- ResearchGate. (2022).

- Journal of Biotechnology. (2000). Stability towards alkaline conditions can be engineered into a protein ligand. PubMed.

- Nature. (2020).

- Journal of Lipid Research. (1973).

- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.

- Materials. (2023).

- ResearchGate. (2012).

- ResearchGate. (2018).

- Journal of Pharmaceutical Analysis. (2013).

- American Journal of Analytical Chemistry. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. SciRP.org.

- Scientific Research Publishing. (2014). A. Rahman and C. W. Brown, “Effect of pH on the Critical Micelle Concentration of Sodium Dodecyl Sulphate,” Journal of Applied Polymer Science, Vol. 28, No. 4, 1983, pp. 1331-1334.

- ResearchGate. (2008). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4....

- MDPI. (2021).

- Applied Microbiology and Biotechnology. (2019). Insight into the glycosylation and hydrolysis kinetics of alpha-glucosidase in the synthesis of glycosides. PubMed.

- University of East Anglia. (n.d.). Probing the Molecular Interactions between Pharmaceutical Polymeric Carriers and Bile.

- MDPI. (2021). An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant.

- International Journal of Pharmaceutics. (1998). Stability of SUV liposomes in the presence of cholate salts and pancreatic lipases: effect of lipid composition. PubMed.

- Current Drug Metabolism. (2008).

- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

- Organic Chemistry Data. (2022).

- ResearchGate. (2016).

- MAC-MOD Analytical. (n.d.).

- Chair of Analytical Chemistry. (n.d.). pKa values acids.

- Journal of Chemical and Pharmaceutical Sciences. (2014).

- Analytical Biochemistry. (2004).

- Pharmatutor. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.

- MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques.

- Journal of Pharmaceutical Sciences. (1995). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. PubMed.

- ResearchGate. (2020).

- Agilent. (2023).

- Journal of Pharmaceutical Sciences. (2006). The composite solubility versus pH profile and its role in intestinal absorption prediction.

- Cayman Chemical. (n.d.). Glycolithocholic Acid-d4 (CAS 2044276-16-4).

Sources

- 1. Bile salt hydrolase catalyses formation of amine-conjugated bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hydrolysis of bile acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Oxidation of Sodium Deoxycholate Catalyzed by Gold Nanoparticles and Chiral Recognition Performances of Bile Salt Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uregina.ca [uregina.ca]

- 8. Stability towards alkaline conditions can be engineered into a protein ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A. Rahman and C. W. Brown, “Effect of pH on the Critical Micelle Concentration of Sodium Dodecyl Sulphate,” Journal of Applied Polymer Science, Vol. 28, No. 4, 1983, pp. 1331-1334. - References - Scientific Research Publishing [scirp.org]

- 13. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]

- 14. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

Technical Support Center: Sodium Glycolithocholate (Na-GLC) in Animal Models

Status: Operational Subject: Minimizing Hepatotoxicity & Optimizing Experimental Protocols Lead Scientist: Senior Application Scientist, In Vivo Toxicology Unit

Introduction: The Na-GLC Paradox

Sodium Glycolithocholate (Na-GLC) is a conjugated secondary bile salt. While often used to model cholestasis or study transporter kinetics (specifically BSEP inhibition), its extreme hydrophobicity makes it a volatile reagent in vivo.

The Core Challenge: The "toxicity" you observe is often a mix of physiological cholestasis (mechanism-based) and physicochemical precipitation (artifact-based). To minimize unwanted mortality while maintaining a valid disease model, you must control the Hydrophobicity Index of the bile pool and the Solubility State of the compound before it enters the animal.

This guide replaces standard SOPs with troubleshooting workflows designed to isolate variables in your Na-GLC experiments.

Module 1: Formulation & Vehicle Troubleshooting

Issue: "My Na-GLC precipitates in the syringe or causes immediate embolism/death upon IV injection."

The Chemistry of Solubility

Na-GLC is an amphiphilic detergent with a high critical micelle concentration (CMC). In saline (0.9% NaCl), the sodium ions suppress ionization, reducing solubility and encouraging crystal formation.

Troubleshooting Protocol: Vehicle Selection

| Vehicle System | Stability | Toxicity Risk | Recommended Use |

| Saline (0.9% NaCl) | Low (Precipitates) | High (Embolism) | Do NOT Use for IV bolus > 10 mg/kg. |

| 3% BSA / Saline | High (Physiological) | Low | Gold Standard. Mimics plasma transport. Prevents acute hemolysis.[1] |

| HP-β-Cyclodextrin (20%) | Very High | Low | Best for high-dose IP/IV. Encapsulates hydrophobic core. |

| Corn Oil | High | Negligible | Oral Gavage Only. Promotes lymphatic absorption. |

Q: How do I prepare a stable 3% BSA-Na-GLC solution?

-

Dissolve: Dissolve Na-GLC in a small volume of 0.1 M NaOH or Ethanol (10% of final vol) to ensure initial solubilization.

-

Dilute: Slowly add this concentrate to a pre-warmed (37°C) 3% Bovine Serum Albumin (BSA) in PBS.

-

Adjust: Titrate pH to 7.4. If it turns cloudy, the pH is likely too low (protonating the carboxyl group).

-

Filter: Pass through a 0.22 µm PES filter immediately before use.

Module 2: Experimental Design & Dosing Strategy

Issue: "The animals are dying too quickly (Acute Failure) or showing no phenotype (Sub-threshold)."

Mechanism of Action Flowchart

Understanding the pathway is critical for dose selection. Na-GLC targets the Bile Salt Export Pump (BSEP/ABCB11), causing intrahepatic accumulation.

Figure 1: Na-GLC enters via NTCP. Its toxicity stems primarily from BSEP inhibition and mitochondrial stress. Detoxification relies on SULT2A1-mediated sulfation.

Dosing Guidelines

1. The Acute Cholestasis Model (IV/IP)

-

Goal: Transient BSEP inhibition, serum bile acid spike.

-

Dose: 30–100 mg/kg (Mouse).

-

Risk: Respiratory failure due to surfactant effect on lungs if injected too fast.

-

Mitigation: Inject slowly over 30 seconds (tail vein).

2. The Chronic Sclerosing Cholangitis Model (Dietary)

-

Goal: Bile duct obstruction by crystals, fibrosis.[2]

-

Dose: 0.1% to 1.0% w/w in diet.[3]

-

Warning: 1.0% is often lethal within 7 days in susceptible strains (e.g., C57BL/6).

-

Refinement: Start with 0.03% - 0.1% Na-GLC. This induces injury without rapid mortality [1].

Module 3: Rescue Strategies & Co-Treatments

Issue: "I need to prove a drug protects against Na-GLC, but the controls are inconsistent."

The "Hydrophobicity Index" Balance

Toxicity is a function of the hydrophobic/hydrophilic bile acid ratio. You can minimize toxicity by expanding the hydrophilic pool.

Rescue Protocol 1: Ursodeoxycholic Acid (UDCA)[3][4]

-

Mechanism: UDCA is a hydrophilic bile acid that stimulates vesicular exocytosis and displaces toxic Na-GLC from membranes [2].

-

Dose: 30–100 mg/kg/day (Oral).

-

Timing: Pre-treat for 3 days prior to Na-GLC challenge to "load" the bile pool.

Rescue Protocol 2: PXR/CAR Agonists (Sulfation)

-

Mechanism: Inducing Sult2a1 enhances the sulfation of Na-GLC, making it water-soluble and renally excretable [3].

-

Agent: PCN (Pregnenolone-16α-carbonitrile) for mice.

-

Dose: 50 mg/kg (IP), 24 hours prior to challenge.

Module 4: Biomarkers & Monitoring

Issue: "ALT is elevated, but histology looks normal. Or vice versa."

Diagnostic Interpretation Matrix

| Biomarker | Pattern | Interpretation |

| ALT / AST | Acute Spike (>500 U/L) | Hepatocellular Necrosis (Direct membrane damage). |

| ALP (Alkaline Phos) | Gradual Increase | Biliary Obstruction (Cholestasis). |

| Serum Bilirubin | Conjugated High | BSEP Inhibition (Functional Cholestasis). |

| H&E Histology | "Bile Infarcts" | Patches of necrosis caused by bile leaks. Specific to LCA/GLC toxicity [4]. |

| H&E Histology | Crystal Deposition | Birefringent crystals in ducts. Indicates dose is too high (physicochemical artifact). |

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for adjusting Na-GLC protocols based on survival and phenotype.

References

-

Zhang, Y., et al. (2012). Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicity in Mice.[3] Toxicological Sciences.

-

Lajczak-McGinley, N.K., et al. (2020).[4] The secondary bile acids, ursodeoxycholic acid and lithocholic acid, protect against intestinal inflammation by inhibition of epithelial apoptosis. Physiological Reports.

-

Staudinger, J.L., et al. (2001). The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity. Proceedings of the National Academy of Sciences.

-

Fickert, P., et al. (2006).[5] Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice.[2] American Journal of Pathology.

-

Trauner, M., et al. (2012). Novel insight into mechanisms of cholestatic liver injury. World Journal of Gastroenterology.

Sources

- 1. Development of a liquid formulation of poorly water-soluble isosteviol sodium using the co-solvent technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lithocholic Acid Feeding Induces Segmental Bile Duct Obstruction and Destructive Cholangitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]

Technical Support Center: Sodium Glycolithocholate Purity Analysis by NMR Spectroscopy

Welcome to the technical support center for the purity analysis of sodium glycolithocholate using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common issues encountered during experimentation.

Introduction to NMR for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for both structural elucidation and quantitative analysis. For purity determination, quantitative ¹H NMR (qNMR) offers a primary method of measurement with distinct advantages. Unlike chromatographic techniques, qNMR is a universal detection method where the signal intensity is directly proportional to the number of nuclei, allowing for the accurate determination of purity without the need for identical reference standards for each impurity.[1][2] It can also identify and quantify impurities that may not be readily detectable by other methods, such as residual solvents and inorganic salts.[1]

This guide will walk you through common questions and troubleshooting scenarios to ensure accurate and reliable purity assessment of sodium glycolithocholate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: I'm observing broad peaks in my ¹H NMR spectrum of sodium glycolithocholate. What could be the cause and how can I fix it?

Answer: Broadening of NMR signals for bile salts like sodium glycolithocholate is a common issue and can stem from several factors, primarily aggregation and sample viscosity.

-

Causality: Sodium glycolithocholate is an amphiphilic molecule, meaning it has both hydrophilic and hydrophobic regions. In solution, particularly at higher concentrations, these molecules can self-associate to form micelles or aggregates.[3] This aggregation leads to a change in the molecular tumbling rate in solution, resulting in broader NMR signals. High sample concentrations also increase the viscosity of the solution, which can also lead to peak broadening.

-

Troubleshooting Protocol:

-

Concentration Optimization: The first step is to analyze a dilution series to find the optimal concentration. Start with a concentration well below the reported critical micelle concentration (CMC) for similar bile salts (e.g., below 10 mM) and gradually increase it.[4] The goal is to find a concentration that provides a good signal-to-noise ratio without significant peak broadening.

-

Solvent Selection: While D₂O is a common solvent for bile salts, its polarity can promote hydrophobic aggregation. If broadening persists at low concentrations in D₂O, consider using a solvent system that can disrupt these aggregates. A mixture of D₂O and a small amount of an organic solvent like methanol-d₄ or DMSO-d₆ can be effective. However, be mindful that the chemical shifts will change with the solvent system.

-

Temperature Adjustment: Increasing the temperature of the NMR experiment (e.g., to 37 °C) can increase molecular motion and help to break up aggregates, leading to sharper signals. Ensure your sample and internal standard are stable at the chosen temperature.

-

pH Adjustment: The ionization state of the carboxylic acid and any impurities can affect aggregation. Ensure the pH of your D₂O solution is controlled, for example by using a phosphate buffer, to maintain a consistent chemical environment.[5]

-

Question 2: How should I prepare my sodium glycolithocholate sample for quantitative NMR (qNMR) analysis?

Answer: Proper sample preparation is critical for accurate qNMR results. The key is to ensure both the analyte and the internal standard are completely dissolved and that there are no solid particulates.

-

Detailed Protocol for qNMR Sample Preparation:

-

Accurate Weighing: Accurately weigh a known amount of sodium glycolithocholate (typically 5-25 mg) and a suitable internal standard into a clean, dry vial.[6]

-

Solvent Addition: Add a precise volume of deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for bile salts.

-

Dissolution: Ensure complete dissolution by vortexing or sonicating the sample.[7] Visually inspect the solution to ensure there are no suspended particles.

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.[6] This is a critical step to remove any particulate matter that can degrade the spectral quality. Do not use cotton wool as it can introduce impurities.[6]

-

Transfer to NMR Tube: Transfer the filtered solution to a high-quality NMR tube.

-

-

Choosing an Internal Standard: An ideal internal standard for qNMR should:

-

Be of high purity.

-

Have a simple NMR spectrum with signals that do not overlap with the analyte signals.

-

Be chemically inert and not react with the analyte or solvent.

-

Have a known molecular weight.

-

Be soluble in the chosen deuterated solvent.

Recommended Internal Standards for Sodium Glycolithocholate in D₂O:

-

Maleic acid

-

3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP)

-

Dimethyl sulfone (if compatible with the specific sample)

-

-

Visualization of Sample Preparation Workflow:

Caption: Workflow for qNMR sample preparation and analysis.

Data Acquisition & Processing

Question 3: I see small, unexpected peaks in my spectrum. How can I determine if they are impurities or artifacts?

Answer: Distinguishing between impurities and experimental artifacts is a common challenge. A systematic approach is necessary for accurate identification.

-

Common Sources of Extraneous Peaks:

-

Residual Solvents: From the synthesis or purification process (e.g., acetone, ethanol, ethyl acetate).[4][8]

-

Grease: From glassware joints.

-

Phthalates: Plasticizers that can leach from plastic labware.

-

Satellite Peaks: ¹³C satellites are small peaks that appear symmetrically around large signals. Spinning sidebands are artifacts that appear at a distance equal to the spinning rate from large peaks.

-

-

Troubleshooting and Identification:

-

Check Solvent Impurity Tables: Compare the chemical shifts of the unknown peaks with published tables for common laboratory solvents in the deuterated solvent you are using.[4][8]

-

Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle. This will help identify impurities originating from the solvent itself.

-

Vary the Spinning Rate: If you suspect spinning sidebands, change the sample spinning rate. Sidebands will shift their position, while true chemical signals will not.

-

Inspect the Peak Shape and Position: ¹³C satellites are typically very small (around 0.55% of the main peak height for each) and appear symmetrically around a large peak.

-

2D NMR: If signal overlap is an issue, a 2D NMR experiment like COSY or HSQC can help to resolve individual components and aid in their identification.[1]

-

-

Table of Common Solvent Impurities in D₂O:

| Impurity | ¹H Chemical Shift (ppm) | Multiplicity |

| H₂O/HDO | ~4.79 | s |

| Acetone | 2.22 | s |

| Ethanol | 1.17, 3.65 | t, q |

| Ethyl acetate | 1.24, 2.07, 4.14 | t, s, q |

| "Grease" | ~0.86, ~1.26 | m, br s |

Note: Chemical shifts can vary slightly with temperature and pH.

Question 4: My signal integrations for purity calculation are inconsistent. What are the critical acquisition and processing parameters for accurate qNMR?

Answer: Accurate integration is the cornerstone of qNMR. Inconsistent results often arise from incorrect acquisition parameters or improper data processing.

-

Key Acquisition Parameters for qNMR:

-

Sufficient Relaxation Delay (d1): This is arguably the most critical parameter. The relaxation delay between pulses must be long enough to allow all protons (in both the analyte and the internal standard) to fully relax back to equilibrium. A general rule of thumb is to set d1 to at least 5 times the longest T₁ relaxation time of any peak of interest. An inadequate d1 will lead to signal attenuation, particularly for protons with long T₁ values, resulting in inaccurate integration.

-

Ernst Angle Excitation: Using a 30° or 45° flip angle instead of 90° can help to reduce the overall experiment time while still allowing for accurate quantification, provided a sufficient relaxation delay is used.[7]

-